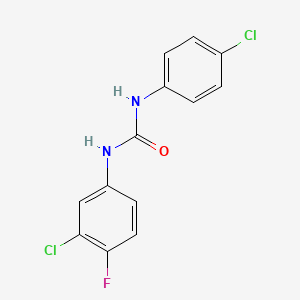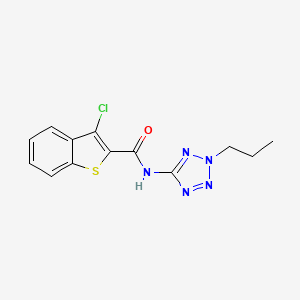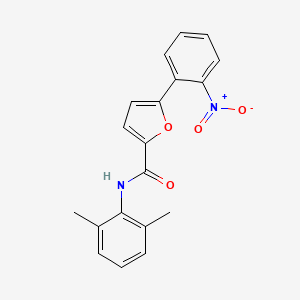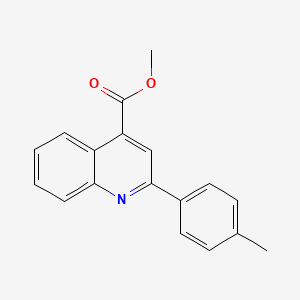
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide, also known as NS8593, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as N-type calcium channel blockers and has been found to have a wide range of effects on the human body. In
Mecanismo De Acción
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide works by blocking N-type calcium channels, which are involved in the transmission of pain signals and neurotransmitter release in the brain. By blocking these channels, N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide can reduce the transmission of pain signals and the release of neurotransmitters, leading to a reduction in pain and other neurological symptoms.
Biochemical and Physiological Effects:
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide has been found to have a wide range of biochemical and physiological effects on the human body. It has been shown to reduce pain and inflammation in animal models of chronic pain and arthritis. It has also been found to have anti-epileptic effects and to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide is its ability to selectively block N-type calcium channels, making it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide is its relatively low potency, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several future directions for research on N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide. One area of research is the development of more potent analogs of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide that can be used in clinical settings. Another area of research is the identification of specific neurological disorders that may benefit from treatment with N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide and its potential side effects.
In conclusion, N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide is a promising compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its ability to selectively block N-type calcium channels makes it a potential candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide involves the reaction of 5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide with cyclohexylmagnesium bromide followed by allylation with allyl bromide. The resulting product is then purified through column chromatography to obtain pure N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide.
Aplicaciones Científicas De Investigación
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have a wide range of effects on the human body, including its ability to block N-type calcium channels. This makes it a potential candidate for the treatment of various neurological disorders such as chronic pain, epilepsy, and Parkinson's disease. N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-prop-2-enylpyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S/c1-4-10-21(14-8-6-5-7-9-14)24(22,23)17-15(11-19)12(2)16(18)13(3)20-17/h4,14H,1,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTMJYZBBQOFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N(CC=C)C2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5809146.png)


![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809154.png)



![2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5809179.png)

![5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid](/img/structure/B5809194.png)

